molecular formula C18H16N4O3 B2769591 methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate CAS No. 915929-53-2

methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate

Cat. No.: B2769591
CAS No.: 915929-53-2
M. Wt: 336.351
InChI Key: YQRWNJLYJZIQBE-UHFFFAOYSA-N
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Description

Methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group attached to the triazole ring, which is further connected to a benzamido group and a benzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate typically involves a multi-step process:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized using a “click chemistry” approach, which involves the cycloaddition of an azide and an alkyne. For this compound, 5-methyl-1H-1,2,3-triazole is formed by reacting 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with an appropriate alkyne under copper(I) catalysis.

  • Amidation Reaction: : The triazole derivative is then subjected to an amidation reaction with 4-aminobenzoic acid to form the benzamido intermediate. This step typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

  • Esterification: : Finally, the benzamido intermediate is esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry techniques and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming a carboxylic acid derivative.

  • Reduction: : Reduction reactions can target the ester group, converting it into an alcohol.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Conversion of the methyl group to a carboxylic acid.

    Reduction: Formation of the corresponding alcohol from the ester group.

    Substitution: Introduction of various substituents on the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate could be investigated for similar activities, potentially serving as a lead compound in drug discovery programs.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its structural features could make it suitable for applications in polymer science and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-(1H-1,2,3-triazol-1-yl)benzamido)benzoate: Lacks the methyl group on the triazole ring.

    Methyl 2-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate: Contains a phenyl group instead of a methyl group on the triazole ring.

    Methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate: Similar structure but with different substituents on the aromatic rings.

Uniqueness

The presence of the methyl group on the triazole ring in this compound can influence its chemical reactivity and biological activity, potentially offering advantages in terms of selectivity and potency in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12-11-19-21-22(12)14-9-7-13(8-10-14)17(23)20-16-6-4-3-5-15(16)18(24)25-2/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRWNJLYJZIQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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